1-[3-(Benzyloxy)phenyl]-7-chloro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[3-(Benzyloxy)phenyl]-7-chloro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a benzyloxy group, a chloro group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzyloxy)phenyl]-7-chloro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.
Medicine: The compound’s unique structure may make it a candidate for developing new pharmaceuticals with specific therapeutic targets.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)phenyl]-7-chloro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share a similar benzyloxy group and have been studied for their anticancer properties.
Isoxazole derivatives: These compounds contain an oxazole ring and have shown a wide range of biological activities, including antimicrobial and anticancer properties.
Imidazole derivatives: These compounds are structurally similar and have been explored for their therapeutic potential.
Uniqueness
1-[3-(Benzyloxy)phenyl]-7-chloro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H19ClN2O5 |
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Molecular Weight |
498.9 g/mol |
IUPAC Name |
7-chloro-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-phenylmethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H19ClN2O5/c1-16-12-23(30-36-16)31-25(18-8-5-9-20(13-18)34-15-17-6-3-2-4-7-17)24-26(32)21-14-19(29)10-11-22(21)35-27(24)28(31)33/h2-14,25H,15H2,1H3 |
InChI Key |
HTFWYVLXLXNHPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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